

Addressing peak tailing and co-elution in GC analysis of 6-Heptadecene

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 6-Heptadecene

Cat. No.: B15463239

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Technical Support Center: GC Analysis of 6-Heptadecene

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of **6-Heptadecene**, specifically addressing peak tailing and co-elution.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of **6-Heptadecene**?

A1: Peak tailing is a phenomenon where the peak in a chromatogram appears asymmetrical, with a trailing edge that is longer than the leading edge.^{[1][2][3]} In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.^[1] Tailing peaks can lead to inaccurate peak integration and quantification, as well as reduced resolution between adjacent peaks, compromising the accuracy of the analysis of **6-Heptadecene**.^{[2][4]} A tailing factor greater than 1.5 typically indicates a problem that needs to be investigated.^[4]

Q2: What are the most common causes of peak tailing?

A2: Peak tailing in GC can stem from several factors, broadly categorized as chemical and physical issues.^{[5][6]} Common causes include:

- Active Sites: Unwanted interactions between **6-Heptadecene** and active sites within the GC system, such as silanol groups in the inlet liner or on the column.[4][7]
- Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the analyte's interaction with the stationary phase.[2][8]
- Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path.[2][4]
- Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][9]
- Inlet Contamination: A dirty inlet liner, septum, or seal can introduce active sites and cause peak tailing.[7][10][11]

Q3: How can I differentiate between the causes of peak tailing?

A3: A systematic approach can help identify the root cause:

- Observe all peaks: If all peaks in the chromatogram, including the solvent peak, are tailing, the issue is likely physical, such as a poor column installation or a leak.[2][6]
- Observe specific peaks: If only certain peaks, particularly polar or active compounds, are tailing, the cause is more likely chemical, such as active sites in the system.[6] Since **6-Heptadecene** is a non-polar alkene, peak tailing is more likely due to physical issues or contamination rather than strong chemical interactions with silanol groups, although interactions with contaminants are possible.
- Inject a known standard: Analyzing a standard with a compound known not to tail can help determine if the issue is with the system (if the standard tails) or the sample matrix.[8]

Q4: What is co-elution and how does it affect my analysis?

A4: Co-elution occurs when two or more compounds are not fully separated and elute from the column at or very near the same time, resulting in overlapping peaks.[12][13] This is a significant problem as it prevents accurate identification and quantification of the individual

components, including **6-Heptadecene**.^{[12][13]} The presence of a shoulder on a peak can be an indication of co-elution.^[13]

Q5: What are the primary reasons for co-elution in GC?

A5: The main reasons for co-elution are related to the chromatographic conditions and the column's ability to separate the sample components. These include:

- **Inappropriate Stationary Phase:** The column's stationary phase may not have the correct selectivity for the compounds being analyzed.^{[12][14][15][16]} For non-polar compounds like **6-Heptadecene**, a non-polar stationary phase is generally recommended.^{[14][15]}
- **Suboptimal GC Method Parameters:** The temperature program, carrier gas flow rate, or pressure may not be optimized for the separation.^{[17][18]}
- **Column Degradation:** Over time, the performance of a GC column can degrade, leading to a loss of resolution.^[17]
- **Insufficient Column Efficiency:** The column may be too short, have too large of an internal diameter, or too thick of a film for the required separation.^{[19][20]}

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Assessment

- **Action:** Examine the chromatogram.
- **Observation:**
 - All peaks tail: Proceed to Step 2: Check for Physical Issues.
 - Only **6-Heptadecene** or specific peaks tail: Proceed to Step 3: Investigate Chemical and Contamination Issues.

Step 2: Check for Physical Issues

- Action 1: Inspect the Column Installation.
 - Procedure: Cool down the GC, turn off the gas flow, and carefully remove the column from the inlet.[\[11\]](#) Inspect the column end for a clean, 90-degree cut.[\[2\]](#)[\[4\]](#)
 - Remedy: If the cut is jagged or angled, trim the column according to the Experimental Protocol: GC Column Trimming. Reinstall the column at the manufacturer-recommended height.[\[4\]](#)
- Action 2: Perform Inlet Maintenance.
 - Procedure: Replace the inlet liner, septum, and any seals (e.g., O-ring, gold seal).[\[8\]](#)[\[11\]](#) Use deactivated liners to minimize active sites.[\[7\]](#)
 - Remedy: Regular inlet maintenance is crucial for good peak shape.[\[8\]](#)[\[11\]](#)

Step 3: Investigate Chemical and Contamination Issues

- Action 1: Address Potential Column Contamination.
 - Procedure: Trim the front end of the column (5-10 cm) to remove any accumulated non-volatile residues.[\[4\]](#)[\[9\]](#) Refer to the Experimental Protocol: GC Column Trimming.
 - Procedure: Perform a column bake-out according to the manufacturer's instructions to remove less stubborn contaminants.[\[9\]](#)
- Action 2: Evaluate for Column Overload.
 - Procedure: Dilute the sample and inject a smaller volume.[\[1\]](#)[\[3\]](#)
 - Observation: If peak shape improves, the original sample was likely overloading the column.

Step 4: Method Optimization

- Action: Review and optimize GC method parameters.
- Parameters to consider:

- Initial Oven Temperature: For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[\[4\]](#)
- Split Ratio: For split injections, ensure the split ratio is not too low, which can cause inefficient sample introduction. A minimum of 20 mL/min total flow through the inlet is a good starting point.[\[8\]](#)

Guide 2: Troubleshooting Co-elution

This guide outlines steps to improve the separation of **6-Heptadecene** from interfering compounds.

Step 1: Method Parameter Optimization

- Action 1: Adjust the Temperature Program.
 - Procedure: Decrease the initial oven temperature or reduce the temperature ramp rate. This will increase the retention time and may improve separation.[\[17\]](#)
- Action 2: Optimize Carrier Gas Flow Rate.
 - Procedure: Lower the carrier gas flow rate to increase the interaction time of the analytes with the stationary phase, which can enhance resolution.[\[17\]](#) However, be aware that this will also increase analysis time.

Step 2: Column Evaluation

- Action 1: Verify Column Selection.
 - Consideration: For the separation of alkenes like **6-Heptadecene**, a non-polar or intermediate polarity column is typically suitable.[\[14\]](#)[\[15\]](#) If co-eluting peaks are of different polarities, a column with a different stationary phase might be necessary to alter selectivity.[\[12\]](#)[\[21\]](#)
- Action 2: Assess Column Dimensions.

- Consideration: For complex separations, a longer column, a smaller internal diameter, or a thinner stationary phase film can increase efficiency and improve resolution.[19][20][22]

Step 3: Advanced Troubleshooting

- Action: Use a Guard Column.
 - Procedure: Install a deactivated guard column before the analytical column. This can help trap non-volatile contaminants from the sample matrix before they reach the analytical column, extending its life and maintaining performance.[8]

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing

Potential Cause	Diagnostic Indicator	Recommended Action
Poor Column Cut/Installation	All peaks tail	Re-cut and reinstall the column
Inlet Contamination	Peak tailing, poor reproducibility	Replace liner, septum, and seals
Column Contamination	Gradual increase in peak tailing over time	Trim the column inlet, perform a bake-out
Column Overload	Peak fronting or tailing at high concentrations	Dilute the sample, reduce injection volume
Inappropriate Initial Temperature	Broad or tailing peaks for early eluters	Lower the initial oven temperature

Table 2: Impact of GC Column Parameters on Separation

Parameter	Effect of Increase	Typical Range for Alkene Analysis
Length	Increased resolution, longer analysis time	30 - 60 m
Internal Diameter (I.D.)	Decreased resolution, increased sample capacity	0.25 - 0.32 mm
Film Thickness	Increased retention, potential for peak broadening	0.25 - 1.0 μ m

Experimental Protocols

Protocol 1: GC Column Trimming

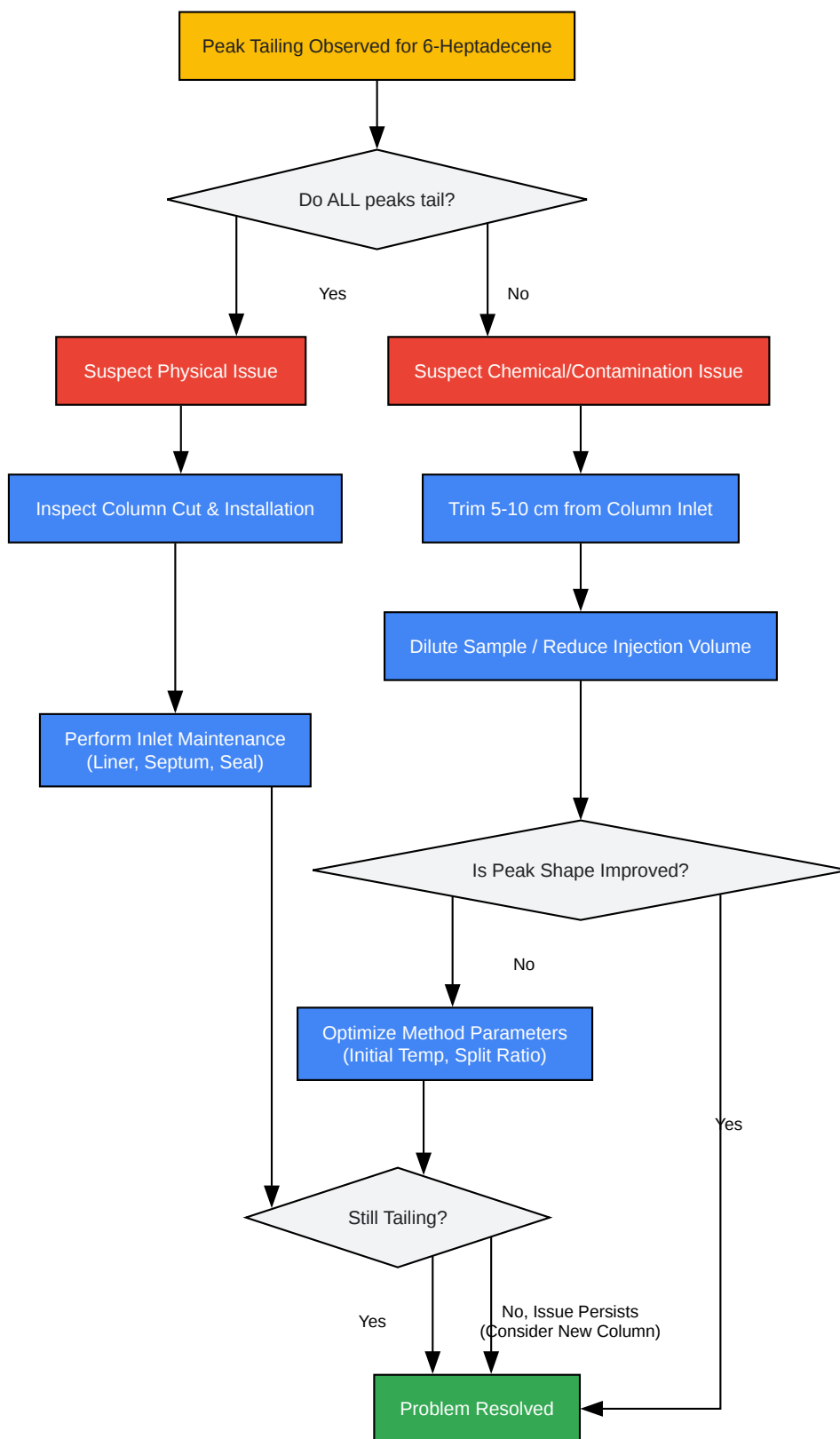
- **Preparation:** Ensure the GC oven and inlet have cooled to room temperature and the carrier gas is turned off. Wear appropriate personal protective equipment (PPE), including safety glasses and clean, powder-free gloves.
- **Column Removal:** Carefully disconnect the column nut from the inlet.
- **Scoring the Column:** Using a ceramic scoring wafer or a diamond-tipped scribe, gently score the fused silica column at the desired trim length (e.g., 5-10 cm from the end).
- **Breaking the Column:** Hold the column on either side of the score and apply gentle pressure to snap it cleanly.
- **Inspection:** Inspect the new column end with a magnifying lens to ensure it is a clean, 90-degree cut with no jagged edges or shards.[\[2\]](#)[\[4\]](#)
- **Reinstallation:** Reinstall the column in the inlet according to the instrument manufacturer's instructions, ensuring the correct insertion depth.

Protocol 2: Inlet Maintenance

- **Cooldown:** Allow the GC inlet to cool completely.

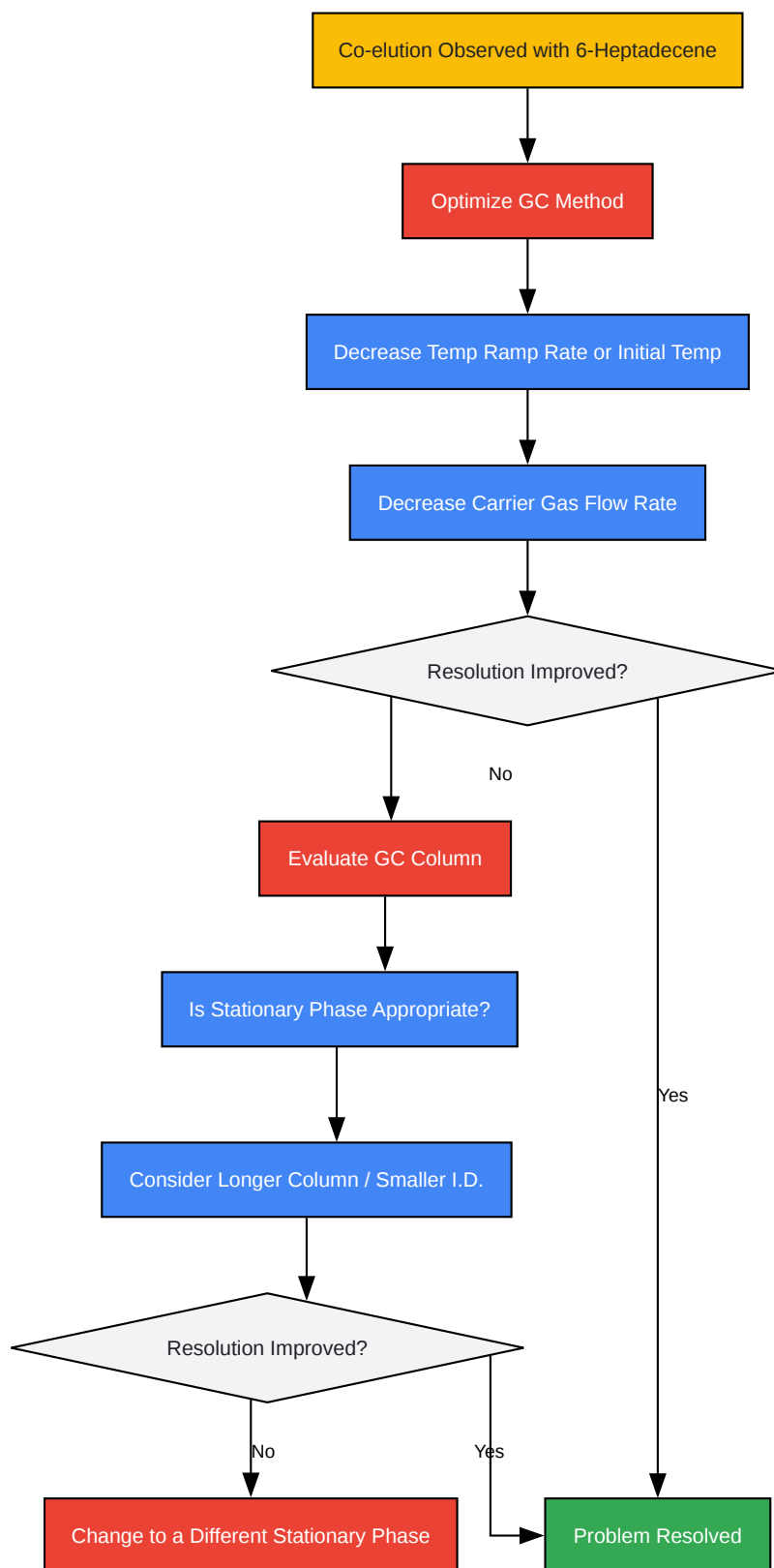
- **Disassembly:** Following the instrument manufacturer's guide, remove the septum nut and any other retaining hardware to access the inlet liner.
- **Component Replacement:**
 - Remove the old septum and O-ring, and replace them with new ones.
 - Carefully remove the inlet liner using forceps.
 - If applicable, replace the inlet seal.
- **Liner Installation:** Insert a new, deactivated liner of the appropriate type for your analysis.
- **Reassembly:** Reassemble the inlet components in the reverse order of disassembly, ensuring all connections are secure but not overtightened.
- **Leak Check:** After re-pressurizing the system, perform a leak check to confirm the integrity of the new seals.

Visualizations



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Caption: Troubleshooting workflow for addressing peak tailing.



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Caption: Logical workflow for resolving co-elution issues.

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- To cite this document: BenchChem. [Addressing peak tailing and co-elution in GC analysis of 6-Heptadecene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15463239#addressing-peak-tailing-and-co-elution-in-gc-analysis-of-6-heptadecene\]](https://www.benchchem.com/product/b15463239#addressing-peak-tailing-and-co-elution-in-gc-analysis-of-6-heptadecene)

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